molecular formula C26H22ClF3N4O3 B11666298 3-chloro-5-(3,4-dimethoxyphenyl)-N-(naphthalen-1-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

3-chloro-5-(3,4-dimethoxyphenyl)-N-(naphthalen-1-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B11666298
M. Wt: 530.9 g/mol
InChI Key: LFEKMDWCIINMOY-UHFFFAOYSA-N
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Description

3-CHLORO-5-(3,4-DIMETHOXYPHENYL)-N-(NAPHTHALEN-1-YL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrimidine core, substituted with chloro, dimethoxyphenyl, naphthalenyl, and trifluoromethyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CHLORO-5-(3,4-DIMETHOXYPHENYL)-N-(NAPHTHALEN-1-YL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method is the Suzuki cross-coupling reaction, which involves the coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids . This reaction allows for the attachment of various substituents to tailor the chemical structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-CHLORO-5-(3,4-DIMETHOXYPHENYL)-N-(NAPHTHALEN-1-YL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

3-CHLORO-5-(3,4-DIMETHOXYPHENYL)-N-(NAPHTHALEN-1-YL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-CHLORO-5-(3,4-DIMETHOXYPHENYL)-N-(NAPHTHALEN-1-YL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-CHLORO-5-(3,4-DIMETHOXYPHENYL)-N-(NAPHTHALEN-1-YL)-7-(TRIFLUOROMETHYL)-4H,5H,6H,7H-PYRAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE is unique due to its specific combination of substituents and its pyrazolo[1,5-a]pyrimidine core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C26H22ClF3N4O3

Molecular Weight

530.9 g/mol

IUPAC Name

3-chloro-5-(3,4-dimethoxyphenyl)-N-naphthalen-1-yl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C26H22ClF3N4O3/c1-36-19-11-10-15(12-20(19)37-2)18-13-21(26(28,29)30)34-24(31-18)22(27)23(33-34)25(35)32-17-9-5-7-14-6-3-4-8-16(14)17/h3-12,18,21,31H,13H2,1-2H3,(H,32,35)

InChI Key

LFEKMDWCIINMOY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(N3C(=C(C(=N3)C(=O)NC4=CC=CC5=CC=CC=C54)Cl)N2)C(F)(F)F)OC

Origin of Product

United States

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